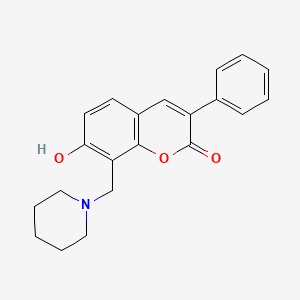

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

IUPAC Name |

7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-19-10-9-16-13-17(15-7-3-1-4-8-15)21(24)25-20(16)18(19)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGQJOPWJIBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromenone and piperidine.

Condensation Reaction: The 7-hydroxychromenone undergoes a condensation reaction with benzaldehyde to form 7-hydroxy-3-phenylchromenone.

Piperidinylmethylation: The 7-hydroxy-3-phenylchromenone is then subjected to a piperidinylmethylation reaction using piperidine and formaldehyde under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure high yields.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The piperidinylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of 7-oxo-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-ol.

Substitution: Formation of various substituted chromenones depending on the reagents used.

Scientific Research Applications

7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

7-Hydroxy-3-phenylchromenone: Lacks the piperidinylmethyl group.

7-Hydroxy-3-phenyl-8-(morpholin-1-ylmethyl)-2H-chromen-2-one: Contains a morpholinylmethyl group instead of piperidinylmethyl.

Uniqueness

7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the piperidinylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-Hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally characterized by a chromenone core with hydroxyl and piperidinylmethyl substituents, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation Reaction : 7-hydroxychromenone reacts with benzaldehyde to form 7-hydroxy-3-phenylchromenone.

- Piperidinylmethylation : This intermediate undergoes a reaction with piperidine and formaldehyde under basic conditions to yield the final product .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes:

- hAChE Inhibition : It has been tested for its inhibitory effects on human acetylcholinesterase (hAChE), with promising results indicating that it may help in managing conditions like Alzheimer's disease .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 7-Hydroxy-3-phenyl... | 2.80 ± 0.69 | Moderate hAChE inhibition |

| Other derivatives | Varies | Less effective |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, showing efficacy against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration, revealing its potential to enhance neuronal survival and function through modulation of oxidative stress pathways.

- Antitumor Activity : Research indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.